molecular formula C12H11NO4 B14620888 1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 59942-16-4

1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B14620888
CAS No.: 59942-16-4
M. Wt: 233.22 g/mol
InChI Key: WKBFQRDWYJFXFM-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a pyrrole ring with a hydroxyethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a hydroxyethoxyphenyl compound under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often tailored to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.

Scientific Research Applications

1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring with a hydroxyethoxyphenyl group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

59942-16-4

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1-[3-(2-hydroxyethoxy)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H11NO4/c14-6-7-17-10-3-1-2-9(8-10)13-11(15)4-5-12(13)16/h1-5,8,14H,6-7H2

InChI Key

WKBFQRDWYJFXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCO)N2C(=O)C=CC2=O

Origin of Product

United States

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